An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide (CAS Number 344411-67-2)
An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide (CAS Number 344411-67-2)
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on a Niche Moiety
As a Senior Application Scientist, it is not uncommon to encounter compounds like 2-(2,6-dichlorophenoxy)propanamide that, despite a defined chemical structure and CAS number, lack an extensive body of dedicated literature. This guide is therefore constructed to provide a comprehensive technical framework for approaching the study of this molecule. We will proceed from a foundation of established chemical principles and draw upon robust data from structurally analogous compounds to infer its likely properties and biological activities. This document is designed to be a starting point for research, offering plausible synthetic routes, testable hypotheses regarding its mechanism of action, and detailed protocols for its characterization and evaluation.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting. The properties of 2-(2,6-dichlorophenoxy)propanamide are summarized below.
| Property | Value | Source |
| CAS Number | 344411-67-2 | Internal Database |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| IUPAC Name | 2-(2,6-dichlorophenoxy)propanamide | [1] |
| Canonical SMILES | CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | [1] |
| InChI Key | KVCQWFJJUHDPLB-UHFFFAOYSA-N | [1] |
Synthesis of 2-(2,6-Dichlorophenoxy)propanamide
The synthesis of 2-(2,6-dichlorophenoxy)propanamide can be logically approached as a two-step process: first, the synthesis of the precursor carboxylic acid, 2-(2,6-dichlorophenoxy)propionic acid, followed by its amidation.
Synthesis of 2-(2,6-Dichlorophenoxy)propionic Acid
The synthesis of the carboxylic acid precursor is predicated on the Williamson ether synthesis, a robust and well-documented method. This involves the reaction of 2,6-dichlorophenol with a 2-halopropionic acid derivative. A plausible synthetic protocol is detailed below, adapted from established methods for similar compounds[2][3].
Experimental Protocol: Synthesis of 2-(2,6-Dichlorophenoxy)propionic Acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 2,6-dichlorophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
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Base Addition: Add potassium hydroxide (2 equivalents) to the solution and stir until dissolved.
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Addition of Alkylating Agent: Slowly add 2-chloropropionic acid (1 equivalent) dropwise to the reaction mixture.
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Reaction: Heat the mixture to 80°C and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., sulfuric acid).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of the carboxylic acid precursor.
Amidation of 2-(2,6-Dichlorophenoxy)propionic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis of 2-(2,6-Dichlorophenoxy)propanamide
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Acid Chloride Formation: In a dry, inert atmosphere, dissolve 2-(2,6-dichlorophenoxy)propionic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM). Cool the solution to 0°C. Add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., DCM). At 0°C, bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) until the reaction is complete.
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Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conversion of the carboxylic acid to the amide.
Postulated Biological Activity and Mechanism of Action
The Synthetic Auxin Hypothesis
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are typically more resistant to degradation by the plant's metabolic machinery. At low concentrations, they can promote cell division and elongation, while at higher concentrations, they lead to uncontrolled, disorganized growth, ultimately resulting in the death of susceptible plants, particularly broadleaf weeds[4][5].
The herbicidal action of synthetic auxins is thought to involve several key steps:
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Perception: The synthetic auxin binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.
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Signal Transduction: This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.
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Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes.
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Physiological Response: The overexpression of these genes leads to an overproduction of ethylene and abscisic acid, resulting in epinasty, senescence, and ultimately, plant death.
Postulated mechanism of action via the auxin signaling pathway.
Structure-Activity Relationship Considerations
It is important to note that the substitution pattern on the phenyl ring can significantly impact the biological activity of phenoxy herbicides. Studies have shown that 2,6-disubstitution often leads to lower auxin activity compared to 2,4-disubstitution[6][7]. This suggests that while 2-(2,6-dichlorophenoxy)propanamide is likely to exhibit auxin-like properties, its potency may be lower than its 2,4-dichloro isomer.
Protocols for Biological Evaluation
To empirically determine the biological activity of 2-(2,6-dichlorophenoxy)propanamide, a series of established bioassays can be employed.
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a sensitive method for quantifying auxin-like activity.
Experimental Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) agar medium.
-
Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.
-
Seedling Transfer: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates containing a range of concentrations of 2-(2,6-dichlorophenoxy)propanamide (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). A known synthetic auxin like 2,4-D should be used as a positive control.
-
Incubation: Place the plates vertically in the growth chamber and incubate for an additional 5-7 days.
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Data Collection and Analysis: Measure the primary root length of the seedlings. Calculate the percent inhibition of root growth relative to the control for each concentration. Determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
Avena Coleoptile Curvature Test
A classic bioassay for auxin activity based on the differential growth of oat coleoptiles.
Experimental Protocol:
-
Seedling Preparation: Germinate Avena sativa (oat) seeds in the dark. When the coleoptiles are approximately 2-3 cm long, excise the apical 2-3 mm.
-
Preparation of Agar Blocks: Prepare agar blocks containing a range of concentrations of the test compound.
-
Application of Agar Blocks: Place the agar blocks asymmetrically on the cut surface of the decapitated coleoptiles.
-
Incubation: Incubate the coleoptiles in the dark in a humid environment for 1.5-2 hours.
-
Measurement: Measure the angle of curvature of the coleoptiles. A greater angle of curvature indicates higher auxin activity.
Analytical Methodology
Accurate quantification of 2-(2,6-dichlorophenoxy)propanamide in various matrices is essential for research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this class of compounds due to its high sensitivity and selectivity.
Experimental Protocol: Quantification by HPLC-MS/MS
-
Sample Preparation:
-
Plant Tissue: Homogenize the tissue in a suitable solvent (e.g., acetonitrile/water with 1% acetic acid). Centrifuge to pellet debris.
-
Soil/Water: Extract the sample with an appropriate organic solvent.
-
-
Solid-Phase Extraction (SPE): Clean up the crude extract using a suitable SPE cartridge (e.g., C18) to remove interfering matrix components.
-
HPLC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for the parent ion of 2-(2,6-dichlorophenoxy)propanamide to its characteristic product ions for quantification and confirmation.
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Conclusion and Future Directions
2-(2,6-Dichlorophenoxy)propanamide represents a molecule with a high probability of exhibiting synthetic auxin activity, a hypothesis strongly supported by the extensive literature on its structural analogues. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. Future research should focus on the empirical validation of the proposed synthetic routes and the execution of the described bioassays to quantify its auxin-like and potential herbicidal properties. Comparative studies with its 2,4-dichloro isomer would be particularly insightful for elucidating the structure-activity relationships of this class of compounds.
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